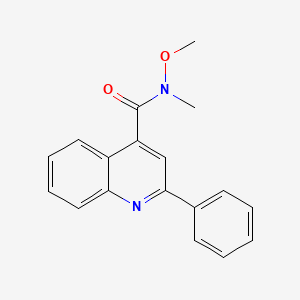

N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide typically involves the reaction of 2-phenylquinoline-4-carboxylic acid with N-methoxy-N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

Hydrolysis and Decarboxylation

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Treatment with HCl (6 M) converts the carboxamide to a carboxylic acid, as observed in analogous compounds.

-

Basic Hydrolysis : NaOH (2 M) yields the corresponding carboxylate salt, which can be acidified to isolate the free acid .

Key Finding : Hydrolysis rates depend on steric hindrance from the N-methoxy-N-methyl group, with slower kinetics compared to unsubstituted carboxamides.

Nucleophilic Substitution Reactions

The quinoline ring’s electron-deficient nature facilitates nucleophilic substitution at position 4:

-

Amination : Pd-catalyzed coupling with amines (e.g., using Pd(OAc)₂ and DPEPhos) replaces the carboxamide group with amino functionalities .

-

Thiolation : Reaction with thiols (e.g., 2-mercaptoamide derivatives) in DMF under basic conditions (t-BuOK) introduces sulfur-containing groups .

Table 2: Substitution Reactions

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Chloro-2-phenylquinoline | t-BuOK, DMF, 135°C, 3 d | 4-Sulfanylquinoline derivative | 64% | |

| Carboxamide precursor | Pd(OAc)₂, DPEPhos, dioxane | 4-Aminoquinoline | 58% |

Electrophilic Aromatic Substitution

The phenyl group at position 2 undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to the quinoline core .

-

Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, enhancing water solubility .

Limitation : Electron-withdrawing effects from the quinoline nitrogen reduce reactivity toward electrophiles compared to simple benzene derivatives .

Redox Reactions

-

Reduction : Hydrogenation (H₂/Pd-C) reduces the quinoline ring to a tetrahydroquinoline, altering biological activity.

-

Oxidation : KMnO₄ oxidizes the methyl group on the carboxamide to a carboxylic acid, though over-oxidation risks ring cleavage.

Wissenschaftliche Forschungsanwendungen

1.1. Anticancer Activity

N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide has been investigated for its anticancer properties. Research indicates that derivatives of quinoline compounds, including this specific compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can effectively inhibit the growth of human lung carcinoma (A-549) and hepatocellular carcinoma (HepG2) cells, with some exhibiting IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

1.2. Neurokinin Receptor Modulation

This compound is noted for its activity as a non-peptide antagonist at neurokinin receptors NK-3 and NK-2. These receptors are implicated in several clinical conditions, including respiratory diseases (like asthma and COPD), inflammatory diseases (such as rheumatoid arthritis), and central nervous system disorders (including anxiety and depression). The ability of this compound to modulate these receptors positions it as a promising candidate for developing treatments for these conditions .

1.3. Anti-diabetic Properties

Recent studies have highlighted the role of quinoline derivatives in managing type 2 diabetes mellitus through inhibition of the α-glucosidase enzyme. This compound has shown potential in this regard, with specific derivatives demonstrating higher anti-α-glucosidase potency compared to established treatments .

2.1. Enzyme Inhibition

The compound acts as an inhibitor for various enzymes, which is crucial in its anticancer and anti-diabetic activities. For example, its ability to inhibit α-glucosidase contributes to glucose management in diabetic patients, while its effects on histone deacetylases (HDACs) are linked to its anticancer properties .

2.2. Interaction with Receptors

This compound interacts with neurokinin receptors, influencing pathways involved in pain perception and inflammation. This interaction is particularly relevant in treating conditions characterized by overstimulation of these receptors, such as chronic pain syndromes and inflammatory diseases .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide can be compared with other quinoline derivatives, such as:

2-Phenylquinoline-4-carboxylic acid: A precursor in the synthesis of this compound.

N-Methyl-2-phenylquinoline-4-carboxamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

N-Methoxy-2-phenylquinoline-4-carboxamide: Lacks the methyl group, leading to different chemical and biological properties.

Biologische Aktivität

N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide is a compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Quinoline Derivatives

Quinoline derivatives, including this compound, are known for their broad spectrum of biological activities. They have been studied for their roles as:

- Antimicrobial agents

- Anticancer compounds

- Anti-inflammatory drugs

- Enzyme inhibitors

These properties make quinoline derivatives valuable in medicinal chemistry and drug development.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing several biological pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing potent cytotoxic effects. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating substantial potency compared to standard chemotherapeutic agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies revealed that it possesses activity against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 8 µg/mL |

| Mycobacterium tuberculosis | 6 µg/mL |

These findings suggest that this compound could be a potential candidate for treating infections caused by resistant bacterial strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this quinoline derivative has shown promising anti-inflammatory effects. It effectively inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, which is indicative of its potential to modulate inflammatory responses. The compound's mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 expression .

Case Studies and Research Findings

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism by which it exerts its anticancer effects .

- Inhibition of Enzymatic Activity : Research demonstrated that this compound effectively inhibits COX enzymes with IC50 values comparable to well-known non-steroidal anti-inflammatory drugs (NSAIDs). This highlights its potential as an anti-inflammatory agent with fewer side effects than traditional NSAIDs .

- Structural Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the quinoline structure significantly impact biological activity. Substituents at specific positions on the quinoline ring enhance potency against various targets, providing insights for future drug design .

Eigenschaften

IUPAC Name |

N-methoxy-N-methyl-2-phenylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-20(22-2)18(21)15-12-17(13-8-4-3-5-9-13)19-16-11-7-6-10-14(15)16/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBRBFOAJXGMMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.